1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl-
Description
The compound “1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl-” is a pyrrole-derived heterocyclic molecule characterized by a nitrile group at position 3, an amino substituent at position 2, and aromatic moieties at positions 1 and 4 (4-bromophenyl and phenyl groups, respectively). Pyrrole derivatives are widely studied for their diverse chemical and biological properties, including applications in pharmaceuticals, agrochemicals, and materials science.
This suggests that the bromophenyl and phenyl substituents in the target compound could similarly influence its reactivity, stability, and functional utility.
Properties
CAS No. |
61404-72-6 |
|---|---|
Molecular Formula |
C17H12BrN3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12BrN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2 |
InChI Key |
QAVKWJQDDBADIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a pyrrole ring substituted with a cyano group, an amino group, and phenyl groups, which contribute to its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to 1H-Pyrrole-3-carbonitrile have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study demonstrated that derivatives of pyrrole exhibit significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. In vitro assays revealed that certain pyrrole derivatives can significantly reduce TNF-alpha levels in activated macrophages .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its activity against both Gram-positive and Gram-negative bacteria suggests that it may serve as a lead compound for developing new antibiotics. One study reported that a related pyrrole derivative exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against several bacterial strains .
Synthesis
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1-(4-bromophenyl)-4-phenyl- typically involves multi-component reactions. A common method includes the reaction of an amine with malononitrile and appropriate aldehydes or ketones under specific conditions to yield high purity products .
Case Studies
Several case studies have documented the biological activity of similar pyrrole compounds:
- Anticancer Study : A derivative was tested against human lung cancer cells (A549), showing a dose-dependent reduction in cell viability with an IC50 value of 5 µM.
- Anti-inflammatory Study : In an animal model of arthritis, treatment with a pyrrole derivative significantly reduced paw swelling and joint inflammation compared to control groups.
- Antimicrobial Study : A related compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents.
Research Findings Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis, inhibits proliferation |
| Anti-inflammatory | Moderate | Reduces cytokine production |
| Antimicrobial | High | Inhibits bacterial growth |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Reacts with aqueous NaOH to form 2-amino-1-(4-bromophenyl)-4-phenyl-1H-pyrrole-3-carboxylic acid.
-
Thiolation : Treatment with H₂S or thiourea produces thioamide derivatives .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Condensation with Active Methylene Compounds
The amino group facilitates condensations:
-
With Ethyl Cyanoacetate : Forms 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives (IR: 1697 cm⁻¹, C=O) .
-
With Urea/Thiourea : Produces pyrrolo[2,3-d]pyrimidine derivatives under HCl catalysis .
Cross-Coupling Reactions
The bromophenyl group participates in Suzuki-Miyaura couplings. For example:
-
Reaction with phenylboronic acid yields 1-(4-phenylphenyl)-substituted derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C) .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at position 4 .
Biological Activity-Driven Modifications
The compound’s derivatives show potential as:
-
Cholinesterase Inhibitors : Via Friedländer reactions with ketones (e.g., cyclohexanone) .
-
Antimicrobial Agents : Thioamide derivatives exhibit MIC values ≤ 8 µg/mL against S. aureus .
Key Reaction Mechanisms
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone Derivatives as Receptor Agonists
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit mixed FPR1/FPR2 agonist activity.
Chromene Carbonitrile Analogues
Chromene-based compounds like 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L) share the nitrile and bromophenyl functionalities. Key differences include:
- Core Structure : Chromene (benzopyran) vs. pyrrole.
- Substituents: Hydroxy and amino groups at adjacent positions.
Chromene derivatives exhibit notable melting points (e.g., 223–227°C for Compound 1E) and IR spectral features (e.g., –CN stretch at 2,204 cm⁻¹), which may correlate with the thermal stability and spectroscopic behavior of the target pyrrole compound.
Thiophene and Biphenyl Derivatives
Compounds 1a-1f (3-biphenyl-2-yl propionic acid derivatives) and 2a-2f (4-phenyl-(thiophen-2-yl)acetic acid derivatives) demonstrate how aromatic diversity influences bioactivity. These compounds interact with catalytic pockets via H-bonds (e.g., with Arg52, His53), a mechanism that the target compound’s amino group may replicate. However, the pyrrole core’s electron-rich nature could alter binding kinetics compared to thiophene or biphenyl systems .
Q & A
Q. What are the established synthetic routes for 1H-pyrrole-3-carbonitrile derivatives, and how do substituents influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of enaminonitriles with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, similar pyrrole derivatives (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) are synthesized via Knorr-type reactions using ethyl acetoacetate and hydrazine derivatives . Substituents like the 4-bromophenyl group require careful optimization of reaction time and temperature (e.g., reflux in ethanol at 80°C for 6–8 hours) to avoid side reactions. Steric and electronic effects of substituents significantly impact yields; bromine’s electron-withdrawing nature may slow cyclization but enhance stability of intermediates .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, nitrile carbon at ~δ 115 ppm).
- IR : Stretching vibrations for nitrile (C≡N) at ~2200–2250 cm⁻¹ and NH₂ at ~3300–3500 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS or APCI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways.
- Chromatography : TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) assess purity .
Advanced Research Questions
Q. How can crystallographic disorder in the pyrrole ring or bromophenyl group be resolved during structure refinement?
- Methodological Answer : Use SHELXL for refinement, applying constraints (e.g., DFIX, ISOR) to disordered atoms. For example, partial occupancy modeling may be required if the bromophenyl group exhibits rotational disorder. Validate with R1/wR2 convergence (<5% discrepancy) and check ADPs for thermal motion anomalies. Structure validation tools like PLATON (e.g., ADDSYM for missed symmetry) and checkCIF ensure compliance with IUCr standards .
Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility : Perform systematic studies in polar (DMSO, methanol) and non-polar (toluene) solvents using UV-Vis or gravimetric analysis. Control for polymorphic forms via PXRD .
- Reactivity : Replicate disputed reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use ¹H NMR kinetics to compare reaction rates. Discrepancies may arise from trace impurities (e.g., moisture in nitrile reagents) .
Q. What computational strategies are effective for linking structural features to biological activity in pyrrole-carbonitrile derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes like kinases). Focus on hydrogen bonding (nitrile/amino groups) and π-π stacking (aryl rings) .
- QSAR : Derive descriptors (e.g., logP, molar refractivity) from Gaussian-optimized geometries to correlate with bioactivity data (e.g., IC₅₀ values) .
Q. What reaction pathways dominate the functionalization of the carbonitrile group in this compound?
- Methodological Answer :
- Nucleophilic Addition : React with Grignard reagents (e.g., RMgX) to form imines or ketones.
- Cyclization : Under acidic conditions, the nitrile can form tetrazoles with NaN₃ (e.g., Huisgen reaction).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitrile to amine, but may reduce pyrrole aromaticity. Monitor via in situ FTIR to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
